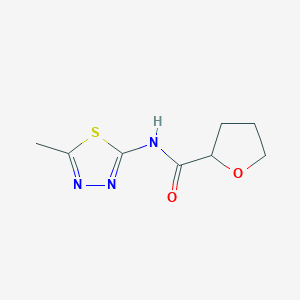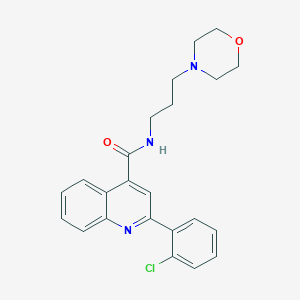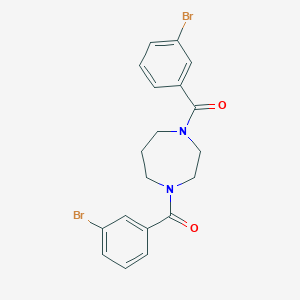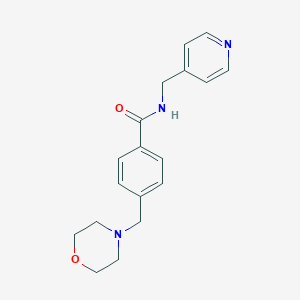
N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine, also known as DPTP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medical research. DPTP is a heterocyclic compound that contains both a pyrimidine and a thieno ring in its structure.
Applications De Recherche Scientifique
N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine has been found to have potential applications in drug discovery and medical research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. This makes this compound a potential candidate for the development of kinase inhibitors for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine is not fully understood. However, it has been reported to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of cell growth and division, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, which is a process of programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the growth of fungi and bacteria. It has also been reported to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine in lab experiments is its potential as a kinase inhibitor for the treatment of cancer and other diseases. In addition, this compound has been found to have multiple biological activities, which makes it a versatile compound for research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research on N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine include the development of derivatives with improved solubility and potency, investigation of its mechanism of action, and exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N-Diethyl-6-phenylthieno(2,3-D)pyrimidin-4-amine has been reported in the literature by several researchers. One of the most common methods involves the reaction of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then treated with thionyl chloride to obtain the final product, this compound.
Propriétés
Formule moléculaire |
C16H17N3S |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-19(4-2)15-13-10-14(12-8-6-5-7-9-12)20-16(13)18-11-17-15/h5-11H,3-4H2,1-2H3 |
Clé InChI |
YAJMHFAINLVTDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C2C=C(SC2=NC=N1)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)C1=C2C=C(SC2=NC=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)


![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)